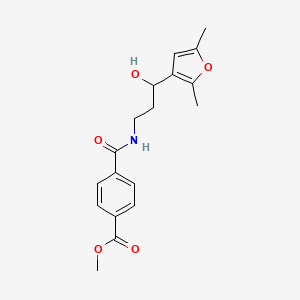

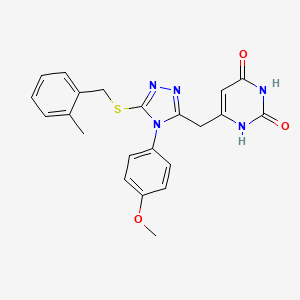

![molecular formula C7H4F2N2S B2910396 5,6-Difluorobenzo[d]thiazol-2-amine CAS No. 352214-93-8](/img/structure/B2910396.png)

5,6-Difluorobenzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

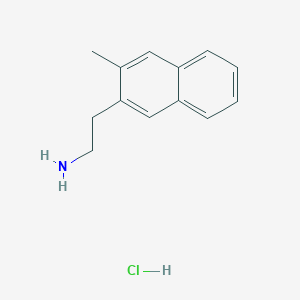

5,6-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S . It has an average mass of 186.182 Da .

Synthesis Analysis

The synthesis of thiazol-2-amines, such as this compound, can be achieved via the Mannich reaction with secondary amines . The thiazole ring is a part of the vitamin B (thiamine) structure and is used to obtain free carbene particles and complexed with transition metals .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles, including this compound, have been used in various chemical reactions. For instance, they are used to obtain free carbene particles and complexed with transition metals . They also serve as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 186.18 .Applications De Recherche Scientifique

Photovoltaic Material Development

5,6-Difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor-acceptor polymers have been investigated for their potential in photovoltaic applications. The introduction of substituents like fluorine atoms and branched alkyl chains has demonstrated significant impacts on material properties and photovoltaic performance. These materials have been shown to exhibit good π–π stacking and power conversion efficiencies over 6% in bulk heterojunction solar cells, marking their relevance in solar energy conversion technologies (Wang et al., 2013).

Synthon in Drug Discovery

1,3-Dibromo-1,1-difluoro-2-propanone, a synthon incorporating 5,6-Difluorobenzo[d]thiazol-2-amine structure, has been utilized in the chemoselective preparation of 4-Bromodifluoromethyl thiazoles. This synthon is particularly valuable in drug discovery due to its ability to introduce a bromodifluoromethyl group at specific positions in thiazole, enabling further transformations such as Br/F exchange, which are beneficial in radiopharmaceuticals (Colella et al., 2018).

Supramolecular Chemistry

Studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives have increased understanding of binding dynamics, leading to the creation of anhydrous and hydrated multicomponent organic acid–base adducts. These compounds display complex hydrogen bonding and crystal packing patterns, contributing to the field of supramolecular chemistry and crystal engineering (Jin et al., 2012).

Anti-cancer Research

Isoxazole derivatives of this compound have shown significant anticancer activity, particularly against the Colo205 cell line. These compounds have been noted to induce G2/M cell cycle arrest and alter mitochondrial protein levels, thereby promoting apoptosis through the expression of caspases. This highlights their potential as small-molecule activators of p53, offering a promising avenue for cancer treatment (Kumbhare et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 5,6-Difluorobenzo[d]thiazol-2-amine is related to anti-tubercular activity . Benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with the targetDprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .

Biochemical Pathways

The inhibition of dpre1 enzyme disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall .

Result of Action

The result of the action of this compound is the inhibition of the growth of M. tuberculosis . This is achieved through the disruption of the biosynthesis of arabinogalactan, leading to a compromised mycobacterial cell wall .

Orientations Futures

The future directions for 5,6-Difluorobenzo[d]thiazol-2-amine and similar compounds could involve further refinement of their microbiological profile and hit-to-lead optimization . Thiazoles are present in more than 18 FDA-approved drugs, indicating their potential for further pharmaceutical applications .

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially influencing their function .

Cellular Effects

Benzothiazole derivatives have been reported to have antitumor effects by binding to DNA and inhibiting the replication of cancer cells .

Molecular Mechanism

Benzothiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5,6-difluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJNALXNNMUKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352214-93-8 |

Source

|

| Record name | 5,6-difluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

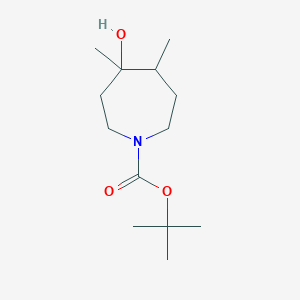

![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)

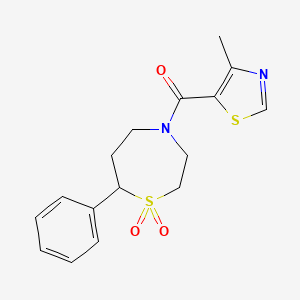

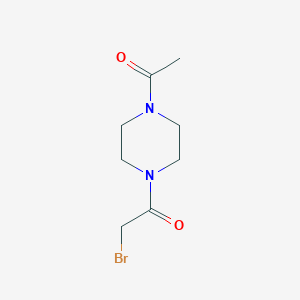

![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)

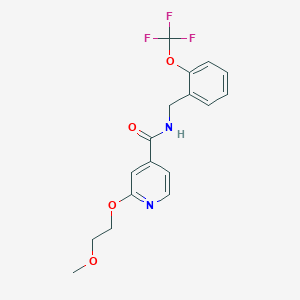

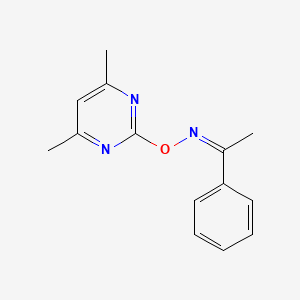

![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

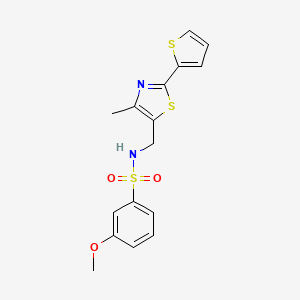

![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)